molecular formula C6H9ClN2O2S B1379813 3-(Azetidin-3-yl)thiazolidine-2,4-dione hydrochloride CAS No. 1864052-61-8

3-(Azetidin-3-yl)thiazolidine-2,4-dione hydrochloride

Cat. No.: B1379813
CAS No.: 1864052-61-8
M. Wt: 208.67 g/mol
InChI Key: PPEMWSSELLFNDV-UHFFFAOYSA-N
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Description

3-(Azetidin-3-yl)thiazolidine-2,4-dione hydrochloride is a compound that contains a thiazolidin-2,4-dione (TZD) moiety . The TZD moiety is a heterocyclic structure that consists of a five-membered saturated thiazolidine ring with sulfur at position 1 and nitrogen at position 3, along with two carbonyl functional groups at positions 2 and 4 . The availability of substitutions at the third and fifth positions of the TZD scaffold makes it a highly utilized and versatile moiety that exhibits a wide range of biological activities .


Synthesis Analysis

The synthesis of thiazolidin-2,4-dione derivatives often involves environmentally friendly methods . In one study, deep eutectic solvents were used in the synthesis of thiazolidinedione derivatives that acted as both solvents and catalysts . A screening of 20 choline chloride-based deep eutectic solvents for thiazolidinedione synthesis, via Knoevenagel condensation, was performed to find the most suitable solvent .


Molecular Structure Analysis

The molecular structure of thiazolidin-2,4-dione (also called glitazone) consists of a five-membered saturated thiazolidine ring with sulfur at position 1 and nitrogen at position 3, along with two carbonyl functional groups at positions 2 and 4 .


Chemical Reactions Analysis

Thiazolidin-2,4-dione derivatives are synthesized through various chemical reactions. For instance, a novel series of thiazolidine-2,4-dione molecules was derived and their chemical structures were established using physiochemical parameters and spectral techniques .

Scientific Research Applications

Synthetic Development and Biological Potential

Research has shown that thiazolidinediones and their analogs, like glitazones and rhodanines, exhibit great biological potential, stemming from their role in commercial pharmaceuticals to potential activities against different diseases. The synthesis methodologies have evolved over time, incorporating green chemistry principles to address environmental concerns. The functionalized analogs of 1,3-thiazolidin-4-ones, including glitazones and pseudothiohydantoins, have been linked with significant pharmacological importance, showcasing promise in medicinal chemistry fields due to their potential activities against various diseases (Santos, Jones Junior, & Silva, 2018).

Pharmacological Applications

Thiazolidinediones, specifically, have been identified for their peroxisome proliferator-activated receptor-gamma (PPARγ) agonistic properties, offering therapeutic potentials in metabolic syndrome and type 2 diabetes management. Notably, their anti-cancer effects have been observed independently of PPARγ activation, suggesting TZDs act as selective inhibitors of insulin-like growth factor-1 (IGF-1) receptor signaling. This pathway is crucial in various cancers, indicating the dual role of TZDs in both metabolic and cancer therapeutics (Mughal, Kumar, & Vikram, 2015).

Cardiovascular Activity

In addition to metabolic and anticancer applications, derivatives incorporating thiazolidinone moieties have been evaluated for cardiovascular activities. Studies on indole derivatives with thiazolidinone groups have shown potential in modifying cardiovascular profiles, suggesting their utility in developing treatments for cardiovascular diseases (Singh, Aggarwal, & Singh, 2014).

Antimicrobial and Antitumor Activities

Thiazolidin-4-ones and their derivatives have been a focal point in the discovery of new antimicrobial and antitumor agents. Their structure-activity relationships (SAR) have been extensively studied, indicating a broad spectrum of biological activity that includes antimicrobial, anticancer, anti-inflammatory, and antiviral properties. This underscores the versatility of thiazolidin-4-ones as a scaffold for the development of novel therapeutics across a range of diseases (Mech, Kurowska, & Trotsko, 2021).

Future Directions

The future directions for research on 3-(Azetidin-3-yl)thiazolidine-2,4-dione hydrochloride and similar compounds could involve exploring their potential as antimicrobial, antioxidant, and anticancer agents . Additionally, the development of environmentally friendly methods for their synthesis could be another area of focus .

Biochemical Analysis

Biochemical Properties

3-(Azetidin-3-yl)thiazolidine-2,4-dione hydrochloride plays a crucial role in biochemical reactions by interacting with several enzymes, proteins, and other biomolecules. It has been shown to inhibit cytoplasmic Mur ligases, which are essential for bacterial cell wall synthesis, thereby exhibiting antimicrobial activity . Additionally, this compound activates the peroxisome proliferator-activated receptor gamma (PPAR-γ), improving insulin resistance and demonstrating hypoglycemic effects . The antioxidant activity of this compound is attributed to its ability to scavenge reactive oxygen species, protecting cells from oxidative stress .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to exert anticancer effects by inhibiting the proliferation of cancer cells, such as DU-145 prostate cancer cells . This compound influences cell signaling pathways by activating PPAR-γ, which regulates gene expression related to glucose and lipid metabolism . Furthermore, its antioxidant properties help maintain cellular homeostasis by reducing oxidative damage .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions. It binds to and activates PPAR-γ, a nuclear receptor that regulates gene expression involved in glucose and lipid metabolism . This activation leads to improved insulin sensitivity and hypoglycemic effects. Additionally, the compound inhibits cytoplasmic Mur ligases, disrupting bacterial cell wall synthesis and exhibiting antimicrobial activity . Its antioxidant action is mediated by scavenging reactive oxygen species, thereby protecting cells from oxidative stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various conditions, maintaining its biological activity over extended periods . Long-term studies have indicated that it continues to exhibit antimicrobial, antioxidant, and anticancer properties without significant degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has demonstrated beneficial effects, such as improved insulin sensitivity and reduced oxidative stress . At higher doses, there may be potential toxic or adverse effects, including hepatotoxicity and nephrotoxicity . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as PPAR-γ and cytoplasmic Mur ligases, influencing glucose and lipid metabolism as well as bacterial cell wall synthesis . The compound’s antioxidant activity also affects metabolic flux by reducing the levels of reactive oxygen species and protecting cells from oxidative damage .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. The compound is efficiently taken up by cells and distributed to different cellular compartments, where it exerts its biological effects . Its interaction with specific transporters and binding proteins ensures its proper localization and accumulation within target tissues .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization allows it to interact with its target biomolecules effectively, enhancing its therapeutic potential.

Properties

IUPAC Name

3-(azetidin-3-yl)-1,3-thiazolidine-2,4-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S.ClH/c9-5-3-11-6(10)8(5)4-1-7-2-4;/h4,7H,1-3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPEMWSSELLFNDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)N2C(=O)CSC2=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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